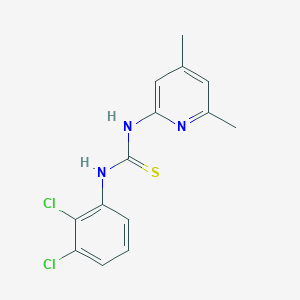
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide is a chemical compound that belongs to the class of organic compounds known as nitrobenzamides. It is also known as BML-210 and has been identified as a potential therapeutic agent for the treatment of various diseases.
作用機序
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the regulation of inflammation and cancer progression. It has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. It also inhibits the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to inhibit the replication of various viruses, including HIV and HCV.
実験室実験の利点と制限
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It has also been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, the compound has some limitations, including its poor solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research on N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide. One area of research could be the development of more potent and selective analogs of the compound for the treatment of specific diseases. Another area of research could be the investigation of the compound's potential to modulate the immune system and its role in the treatment of autoimmune diseases. Furthermore, the compound's potential to inhibit viral replication could be explored further for the development of new antiviral therapies.
合成法
The synthesis of N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form 2-bromo-4-methylbenzoyl chloride. The resulting compound is then reacted with 3-methyl-4-nitroaniline in the presence of a base such as triethylamine to produce N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide.
科学的研究の応用
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in various preclinical models for its potential therapeutic applications. Some of the research areas where N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been investigated include cancer, viral infections, and inflammatory diseases.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-3-5-13(12(16)7-9)17-15(19)11-4-6-14(18(20)21)10(2)8-11/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYWRMKHIRURJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5509919 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)
![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)
![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)


![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)
![4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)